molecular formula C25H22BrClN2O4 B12025528 [4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12025528
M. Wt: 529.8 g/mol
InChI Key: IDFURYRCTRVBPM-LQKURTRISA-N
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Description

[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and butoxybenzoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the hydrazone intermediate by reacting 4-butoxybenzoyl hydrazine with an appropriate aldehyde or ketone. This intermediate is then subjected to further reactions to introduce the bromine and chlorine substituents. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in the formation of new aromatic compounds with different substituents.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating the structure-activity relationships of biological molecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for treating diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of advanced materials.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong bonds with target molecules, potentially inhibiting or modifying their activity. The butoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H22BrClN2O4

Molecular Weight

529.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H22BrClN2O4/c1-2-3-14-32-20-11-8-17(9-12-20)24(30)29-28-16-18-15-19(26)10-13-23(18)33-25(31)21-6-4-5-7-22(21)27/h4-13,15-16H,2-3,14H2,1H3,(H,29,30)/b28-16+

InChI Key

IDFURYRCTRVBPM-LQKURTRISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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